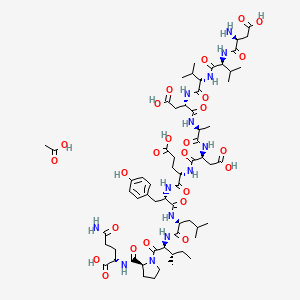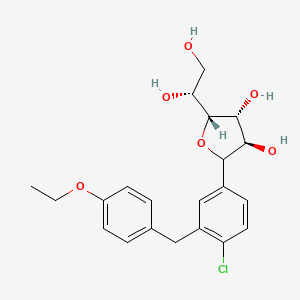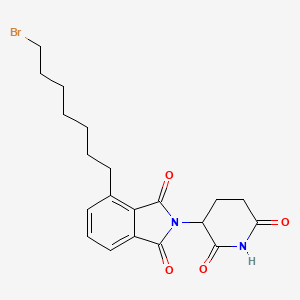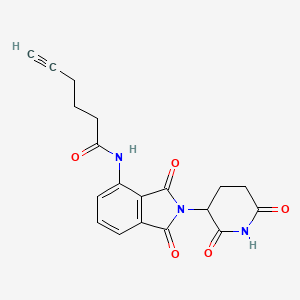![molecular formula C8H6N2 B14761067 Cyclohepta[c]pyrazole CAS No. 275-70-7](/img/structure/B14761067.png)
Cyclohepta[c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohepta[c]pyrazole is a heterocyclic compound characterized by a seven-membered ring fused to a pyrazole ring. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohepta[c]pyrazole can be synthesized through various methods. One common approach involves the Friedel-Crafts ring closure of suitable synthesized carboxylic acids and alkanols in the presence of catalysts such as aluminum chloride (AlCl₃), nitromethane (CH₃NO₂), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA) . Another method includes the use of [3+2] cycloaddition reactions involving diazo compounds and alkynes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to achieve efficient production. The use of environmentally friendly and cost-effective methods is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Cyclohepta[c]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, H₂O₂
Reducing agents: LiAlH₄, NaBH₄
Catalysts: AlCl₃, P₂O₅, PPA
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Cyclohepta[c]pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohepta[c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to bind to specific sites on enzymes or receptors is crucial for its biological activity .
Comparison with Similar Compounds
Cyclohepta[c]pyrazole can be compared with other similar compounds, such as:
- Indeno[1,2-c]pyrazole
- Naphtho[1,2-c]pyrazole
- Benzo[6,7]cyclohepta[1,2-c]pyrazole
These compounds share a similar core structure but differ in the fused ring systems and substituents, which can significantly impact their chemical and biological properties . This compound is unique due to its specific ring fusion and the resulting electronic and steric effects, which influence its reactivity and interactions with biological targets .
Properties
CAS No. |
275-70-7 |
|---|---|
Molecular Formula |
C8H6N2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
cyclohepta[c]pyrazole |
InChI |
InChI=1S/C8H6N2/c1-2-4-7-6-9-10-8(7)5-3-1/h1-6H |
InChI Key |
UREWVVFRSGFOEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=NN=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


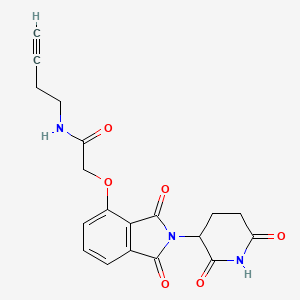
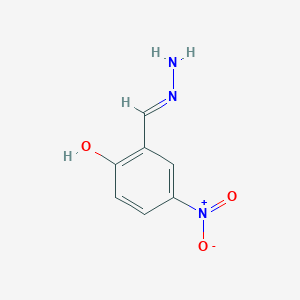
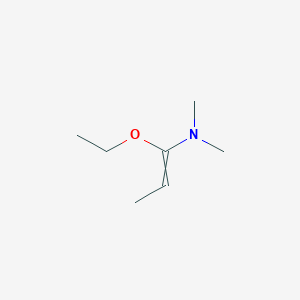
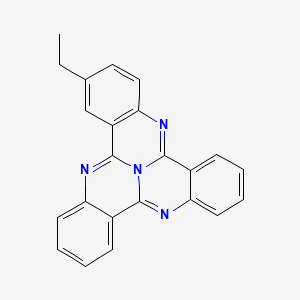
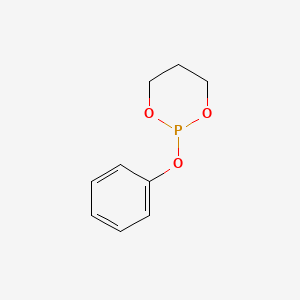
![N-[1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14761020.png)
![tert-butyl-[[(1R,3R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B14761024.png)

![Chloro[tris(pentafluorophenyl)]germane](/img/structure/B14761038.png)
![Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]-](/img/structure/B14761046.png)
